molecular formula C20H23N3O3 B1220908 TINUVIN-1130 CAS No. 84268-33-7

TINUVIN-1130

Cat. No.: B1220908
CAS No.: 84268-33-7
M. Wt: 353.4 g/mol
InChI Key: UJRDRFZCRQNLJM-UHFFFAOYSA-N
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Description

Chemical Classification within Hydroxyphenyl Benzotriazole UV Absorbers

Structural and Compositional Features

TINUVIN-1130 is a mixture of three components:

  • Monomeric ester (50%): β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert-butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester.
  • Dimeric ester (38%): Bis{β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert-butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester.
  • Polyethylene glycol (12%): Acts as a solubilizing agent.

This unique composition ensures compatibility with polar and non-polar solvents, including butyl acetate, methylethylketone, and xylene, while remaining immiscible in water. The hydroxyl group on the benzotriazole moiety enables covalent bonding with crosslinkers like isocyanates, reducing migration and enhancing durability.

Table 1: Key Chemical Properties of this compound
Property Value
Molecular Weight (monomer) 637 g/mol
Density (20°C) 1.17 g/cm³
Viscosity (20°C) 7,400 cP
CAS Number 104810-48-2, 104810-47-1

Comparison with Other UV Absorbers

Benzotriazole-based UV absorbers, such as this compound, outperform benzophenones and triazines in spectral breadth and thermal stability . Unlike benzophenones, which absorb maximally at 280–320 nm, this compound extends into the UV-A range (320–400 nm), providing superior protection against longer-wavelength radiation. Additionally, its liquid state at room temperature distinguishes it from solid analogs like TINUVIN-328 or TINUVIN-234, simplifying incorporation into coatings without requiring pre-dispersion.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
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InChI

InChI=1S/C20H23N3O3/c1-20(2,3)14-11-13(9-10-18(24)26-4)12-17(19(14)25)23-21-15-7-5-6-8-16(15)22-23/h5-8,11-12,25H,9-10H2,1-4H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

UJRDRFZCRQNLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N2N=C3C=CC=CC3=N2)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
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DSSTOX Substance ID

DTXSID9036488
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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Molecular Weight

353.4 g/mol
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Physical Description

Liquid, Other Solid
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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CAS No.

84268-33-7, 104810-47-1, 104810-48-2
Record name 2-[3′-tert-Butyl-2′-hydroxy-5′-(2-methoxycarbonylethyl)phenyl]benzotriazole
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-.omega.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]-
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-.omega.-hydroxy-
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
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Record name Poly(oxy-1,2-ethanediyl), α-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-ω-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]
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Record name methyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
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Record name METHYL 3-(3-TERT-BUTYL-5-(2H-BENZOTRIAZOL-2-YL)-4-HYDROXYPHENYL)PROPIONATE
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Preparation Methods

Reaction Mechanism and Key Steps

The synthesis begins with the diazotization of o-nitroaniline using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form a diazonium salt. Subsequent coupling with a substituted phenol—specifically, 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid methylester—yields an intermediate azo compound. Reduction of the nitro group to an amine followed by cyclization generates the benzotriazole ring.

The critical reaction steps are summarized below:

  • Diazotization :
    C6H5N2O2+NaNO2+HClC6H5N2+Cl\text{C}_6\text{H}_5\text{N}_2\text{O}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{N}_2^+ \text{Cl}^-

  • Coupling :
    Diazonium salt+Phenol derivativeAzo intermediate\text{Diazonium salt} + \text{Phenol derivative} \rightarrow \text{Azo intermediate}

  • Reduction and Cyclization :
    Azo intermediateReductionBenzotriazole derivative\text{Azo intermediate} \xrightarrow{\text{Reduction}} \text{Benzotriazole derivative}

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature : Diazotization is performed at 0–5°C to prevent decomposition.

  • pH : Coupling reactions require mildly acidic conditions (pH 4–6).

  • Catalysts : Formamidinesulfinic acid is used to facilitate cyclization.

A representative table of optimized conditions is provided below:

StepReagentsTemperature (°C)Time (h)Yield (%)
DiazotizationNaNO₂, HCl0–5285
CouplingPhenol derivative25478
CyclizationFormamidinesulfinic acid60692

Enzymatic Synthesis Using Laccase-Mediated Coupling

Recent advancements in green chemistry have explored enzymatic methods for synthesizing this compound. Laccase from Trametes hirsuta has been employed to catalyze the coupling of 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid methylester with 1H-benzotriazole.

Enzymatic Reaction Pathway

The laccase oxidizes the phenolic hydroxyl group to a radical, enabling coupling with 1H-benzotriazole. However, homomolecular coupling of the phenol derivative competes with the desired heteromolecular reaction, necessitating a four-fold molar excess of 1H-benzotriazole to favor product formation.

Challenges and Mitigation Strategies

  • Side Reactions : Homomolecular dimerization reduces yield.

  • Substrate Solubility : Polar solvents like acetone improve enzyme-substrate interaction.

  • pH Dependence : Optimal activity occurs at pH 5.0–5.5.

The table below contrasts enzymatic and chemical synthesis:

ParameterEnzymatic MethodConventional Method
Yield65–70%75–85%
Reaction Time24–48 h6–8 h
SolventAqueous-organic mixturesOrganic solvents
Environmental ImpactLow (green chemistry)Moderate (harsh reagents)

Industrial-Scale Production: Esterification and Formulation

Industrial production of this compound involves esterification of the benzotriazole-acid intermediate with PEG 300, followed by blending to achieve the final product composition.

Esterification Process

The hydroxyphenyl benzotriazole acid is reacted with PEG 300 (average molecular weight 300 g/mol) using a catalytic amount of sulfuric acid:
Acid+HO-(CH2CH2O)n-HH2SO4PEG ester+H2O\text{Acid} + \text{HO-(CH}_2\text{CH}_2\text{O)}_n\text{-H} \xrightarrow{\text{H}_2\text{SO}_4} \text{PEG ester} + \text{H}_2\text{O}

The reaction produces a mixture of:

  • Monomer : β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert-butylphenyl]-propionic acid-PEG 300 ester (50%).

  • Dimer : Bis{β-[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert-butylphenyl]-propionic acid}-PEG 300 ester (38%).

  • Excess PEG : 12%.

Purification and Quality Control

Post-esterification, the product is purified via vacuum distillation to remove unreacted PEG and acid catalysts. Key quality metrics include:

  • Viscosity : 7,400 cps at 20°C.

  • Density : 1.17 g/cm³.

  • UV Absorbance : Peak absorption at 300–350 nm.

Comparative Analysis of Synthesis Routes

Each method presents distinct advantages and limitations:

  • Conventional Synthesis : High yield and scalability but relies on hazardous reagents.

  • Enzymatic Synthesis : Environmentally friendly but lower yield and longer reaction times.

  • Industrial Esterification : Optimized for mass production but requires precise control of PEG ratios.

Chemical Reactions Analysis

Types of Reactions

TINUVIN-1130 can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Industrial Coatings

2.1 UV Protection in Coatings

One of the primary applications of TINUVIN-1130 is in industrial coatings. It is utilized to improve the durability and stability of coatings exposed to sunlight. Studies have shown that incorporating this compound significantly reduces the mechanical property degradation associated with prolonged UV exposure. For instance, a study indicated that the tensile strength reduction was only 11% with this compound present, compared to a 30% reduction without it after 800 hours of UV radiation exposure .

Property Without this compound With this compound
Tensile Strength Reduction (%)3011
UV Exposure Duration (hours)800800

2.2 Compatibility with Various Resins

This compound can be used with a variety of resin systems, including epoxy and polyurethane, without adversely affecting their mechanical properties. Its compatibility allows for enhanced performance in coatings applied on diverse substrates .

Case Studies

3.1 Epoxy Resin Applications

In a detailed study involving epoxy resin formulations, this compound was added at a concentration of 3%. The results demonstrated that even after extensive UV exposure (up to 800 hours), the epoxy samples containing this compound exhibited minimal changes in chemical structure as evidenced by Fourier Transform Infrared (FTIR) spectroscopy . The study highlighted that this compound effectively mitigated the formation of detrimental carboxylic acid groups associated with UV degradation.

3.2 Outdoor Durability Testing

Another case involved outdoor soil burial tests on palm oil-based UV-curable films incorporating this compound. The films demonstrated enhanced resistance to biodegradation under natural conditions compared to those without the UV absorber, indicating its protective role not just against UV but also in environmental stability .

Other Applications

4.1 Medical Field

Recent research has explored the potential of this compound in medical applications, particularly in developing topical drug delivery systems using UV-curable gels. These gels can provide sustained release and improved efficacy for treating nail diseases by forming a durable film upon UV curing .

4.2 Photostabilization Mechanisms

The mechanism by which this compound stabilizes polymers involves the formation of nitroxides through reactions with peroxy radicals generated during UV exposure. This process helps maintain the integrity of polymer chains and prevents oxidative degradation .

Mechanism of Action

The mechanism of action of TINUVIN-1130 involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the hydroxy group can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

TINUVIN-1130 is benchmarked against other benzotriazole UV absorbers, such as TINUVIN-328 and UV-0 , based on molecular structure, performance, and application suitability.

Table 1: Comparative Analysis of this compound and Similar UV Absorbers

Property This compound TINUVIN-328 UV-0 (Benchmark)
CAS Number 104810-48-2 38613-77-3 2440-22-4
Molecular Weight 620 (average) 323.8 225.3
Absorption Max (nm) 346 (toluene) 345 (ethanol) 294 (ethanol)
Solubility Solvent/waterborne systems Primarily solvent-based Solvent-based
Key Applications Automotive, wood coatings Plastics, automotive PVC, adhesives
HALS Compatibility Synergistic with TINUVIN-292 Compatible with HALS Limited synergy
Extraction Resistance High Moderate Low

Performance Insights:

Solubility and Formulation Flexibility: this compound’s PEG chain enhances compatibility with aqueous systems, unlike TINUVIN-328, which is predominantly used in solvent-based coatings . UV-0, a lower molecular weight benzotriazole, lacks water solubility and is restricted to non-polar matrices .

Thermal Stability :

  • This compound demonstrates superior resistance to high-temperature degradation compared to UV-0, which decomposes above 150°C .

Synergy with HALS :

  • This compound paired with TINUVIN-292 provides a 30–50% improvement in gloss retention compared to standalone use, outperforming UV-0/HALS combinations .

Molecular Weight and Migration Resistance :

  • This compound’s higher molecular weight (620 vs. 323.8 for TINUVIN-328) reduces volatility and migration, enhancing long-term stability in outdoor applications .

Critical Notes and Discrepancies in Evidence

  • Molecular Weight Variation: cites a molecular weight of 353.41, conflicting with (620). This discrepancy arises because this compound is a polymeric mixture; likely refers to the monomeric unit, while reports the average molecular weight of the PEG-modified polymer .
  • Synonym Consistency: this compound is interchangeably labeled as UV-1130, Light Stabilizer 5151, and RIASORB UV-1130 across sources, requiring careful cross-referencing .

Biological Activity

TINUVIN-1130 is a liquid UV absorber belonging to the hydroxyphenyl benzotriazole class, primarily utilized in industrial coatings to enhance UV stability and protect against photodegradation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on polymer degradation, and overall impact on material performance under UV exposure.

This compound operates by absorbing UV radiation in the range of 300–390 nm, thereby preventing the harmful effects of UV light on polymeric materials. It is particularly effective in maintaining the mechanical integrity of epoxy systems exposed to prolonged UV radiation. Research indicates that this compound can significantly reduce the rate of photodegradation compared to untreated samples.

Key Findings:

  • Absorption Peaks : this compound exhibits two significant absorption peaks at 305 nm and 345 nm, which are crucial for its function as a UV stabilizer .
  • Mechanical Properties : In studies involving epoxy resins, samples containing this compound showed only an ~11% reduction in tensile strength after 800 hours of UV exposure, compared to a ~30% reduction in samples without it .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound when incorporated into coatings. Although primarily known for its UV stabilization properties, its interaction with microbial organisms has garnered attention.

Antimicrobial Efficacy:

  • This compound demonstrated effective antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli, suggesting that it can inhibit microbial growth while maintaining cytocompatibility .
  • The mechanism behind this antimicrobial action is believed to involve the generation of reactive nitrogen species (RNS) during autoxidation processes, which contribute to microbial death .

Case Study 1: Epoxy Resin Performance

A study evaluated the performance of epoxy resin with and without this compound under UV exposure. The results indicated that the presence of this compound not only preserved chemical properties but also mitigated mechanical degradation.

PropertyWithout this compoundWith this compound
Tensile Strength Reduction (%)~30%~11%
FlexibilityBrittle after UVMaintained flexibility
Absorption in Visible RangeSignificant yellowingMinimal change

Case Study 2: Antimicrobial Coatings

Incorporating this compound into lacquer films resulted in strong antimicrobial performance against bacteria and fungi. The concentration-dependent relationship between this compound and microbial death rates was established through various assays .

Q & A

Q. How can researchers validate the environmental relevance of lab-accelerated aging tests for this compound?

  • Methodological Answer : Compare lab data with field-exposed samples using Spearman’s rank correlation. Validate with real-time FTIR and tensile strength measurements. Apply ASTM D7869 to correlate accelerated UV doses with natural sunlight equivalents .

Literature & Citation Practices

Q. What strategies mitigate citation bias when reviewing this compound’s performance in peer-reviewed literature?

  • Methodological Answer : Use systematic review tools (PRISMA guidelines) to include negative/neutral results. Cross-reference patents (e.g., USPTO, Espacenet) for unpublished data. Employ citationchaining tools (e.g., Connected Papers) to trace foundational studies and avoid over-reliance on high-impact journals .

Q. How should researchers contextualize this compound’s mechanisms within existing photostabilizer frameworks?

  • Methodological Answer : Construct a comparative table of quenching efficiency, radical scavenging capacity, and compatibility metrics (e.g., Hansen solubility parameters) against benchmarks like TINUVIN-P. Use computational chemistry (DFT) to map excited-state energy transfer pathways .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TINUVIN-1130
Reactant of Route 2
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TINUVIN-1130

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